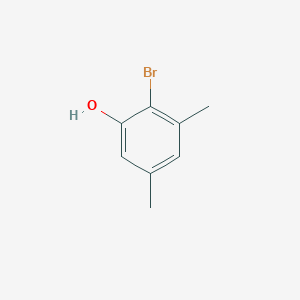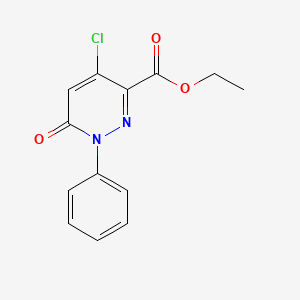
1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea is a chemical compound that has been widely studied for its potential therapeutic uses. It is commonly referred to as CHU or U-90152 and is a derivative of the compound fenfluramine. CHU is a selective serotonin releasing agent (SSRA) that has been shown to have potential applications in the treatment of various medical conditions.
Aplicaciones Científicas De Investigación
Potential Anti-Cancer Agents
Research has identified symmetrical N,N'-diarylureas, including derivatives of 1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea, as potent activators of the eIF2α kinase heme regulated inhibitor (HRI). These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. This property indicates their potential as leads for the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Electro-Fenton Degradation of Antimicrobials
Studies on the degradation of antimicrobial compounds like triclosan and triclocarban through electro-Fenton systems have shown the effective removal of these substances in water. Such research provides insights into the environmental degradation pathways of related urea compounds, highlighting the role of hydroxyl radicals in breaking down complex organic molecules (Sirés et al., 2007).
Inhibition of Chitin Synthesis in Insecticides
Research into 1-(2,6-disubstituted benzoyl)-3-phenylurea insecticides, which likely share structural similarities with this compound, demonstrates their mechanism of action through the inhibition of chitin synthesis in insects. This mechanism underpins the insecticidal effects of such compounds, suggesting a potential application in pest control (Deul et al., 1978).
Nonlinear Optical Properties
Research on bis-chalcone derivatives, which include urea functionalities, has explored their significant second harmonic generation (SHG) conversion efficiencies and nonlinear optical properties. These findings suggest potential applications in optical materials and devices, highlighting the diverse applicability of urea derivatives in material science (Shettigar et al., 2006).
Photodegradation and Hydrolysis in Water
Investigations into the photodegradation and hydrolysis of selected urea and organophosphate pesticides in water provide insights into the environmental fate of such compounds. These studies are crucial for understanding how derivatives of this compound might behave in aquatic environments and their potential impacts (Gatidou & Iatrou, 2011).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c19-16-8-4-5-9-17(16)21-18(23)20-12-10-15(11-13-22)14-6-2-1-3-7-14/h1-9,15,22H,10-13H2,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKYQESQOPBNEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2Cl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


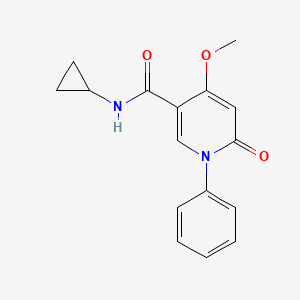
![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide](/img/structure/B2367315.png)
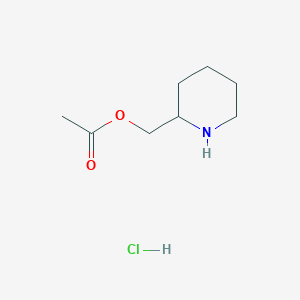
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2367318.png)
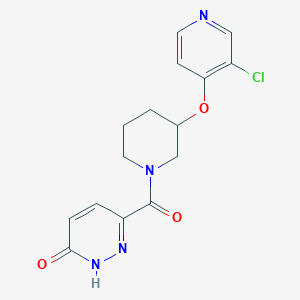
![4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2367322.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2367323.png)
![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2367324.png)
![Ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2367327.png)
![4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2367328.png)
